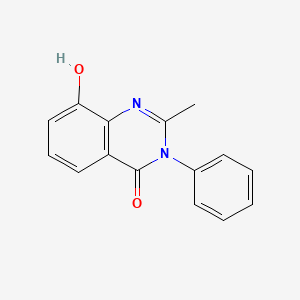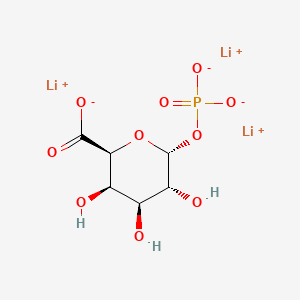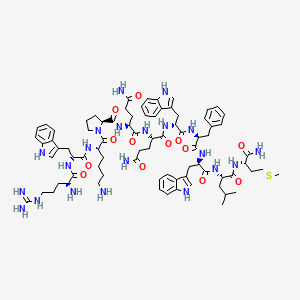![molecular formula C6H2N4O2 B561322 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene CAS No. 107116-57-4](/img/structure/B561322.png)
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic framework with multiple heteroatoms, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of intermediate compounds through nucleophilic substitution or condensation reactions, followed by cyclization to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Advanced techniques such as continuous flow reactors may also be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as high-energy density materials and polymers
Mecanismo De Acción
The mechanism by which 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: Known for its high-energy density properties.
Pyrrolo[2,3-f]indazole derivatives: Used as modulators for treating alpha-1-antitrypsin deficiency.
Uniqueness
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene stands out due to its unique tricyclic structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
107116-57-4 |
|---|---|
Fórmula molecular |
C6H2N4O2 |
Peso molecular |
162.108 |
Nombre IUPAC |
di[1,2]oxazolo[4,3-a:4/',3/'-e]pyrazine |
InChI |
InChI=1S/C6H2N4O2/c1-3-6(12-7-1)9-5-4(8-3)2-11-10-5/h1-2H |
Clave InChI |
SWUVCAXVUOTRPK-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NO1)N=C3C(=N2)C=NO3 |
Sinónimos |
Diisoxazolo[3,4-b:4,5-e]pyrazine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)
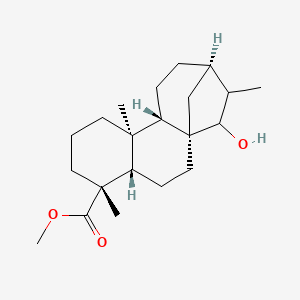

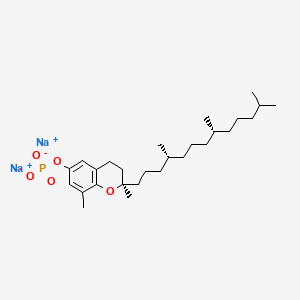

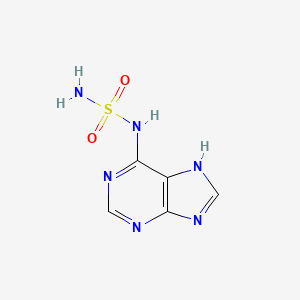
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)
